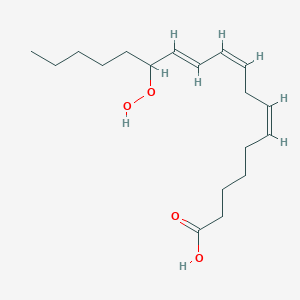
13(S)-HpOTrE(gamma)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds like 13(S)-HpOTrE typically involves multiple steps, including the generation of hydroperoxy groups on fatty acid chains. Techniques such as hydrothermal synthesis have been employed to create compounds with specific functional groups, demonstrating the controlled synthesis of compounds with desired chemical properties (Riou, Taulelle, & Férey, 1996). Furthermore, the integration of chemistry and biology in synthesis showcases the production of molecules with specific functions, highlighting the strategic approaches to synthesize compounds like 13(S)-HpOTrE with precise physical, chemical, and biological properties (Wu & Schultz, 2009).
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the properties and reactivity of compounds such as 13(S)-HpOTrE. Techniques like NMR spectroscopy play a significant role in elucidating the structure of organic compounds, including the detailed study of carbon-13 NMR parameters to understand the relationship between structure and NMR characteristics (Kuivila, Considine, Sarma, & Mynott, 1976). Such studies provide insights into the molecular geometry, electronic structure, and distribution of functional groups within the compound.
Chemical Reactions and Properties
The reactivity and chemical behavior of 13(S)-HpOTrE are influenced by its molecular structure and the presence of hydroperoxy groups. The study of chemical reactions involving hydroperoxy fatty acids is essential for understanding their role in biological systems and their potential applications in synthesis and industry. Research in this area focuses on the synthesis of molecules with defined properties and the exploration of their reactions under various conditions to produce molecules with specific functions (Whitesides et al., 1995).
Physical Properties Analysis
The physical properties of 13(S)-HpOTrE, such as solubility, melting point, and stability, are critical for its function and application. Studies on the physicochemical properties of organic compounds provide valuable information on how molecular structure affects physical characteristics. Computer-assisted methods and software systems like ADAPT have been developed for discovering structure-property relationships, allowing the prediction of physical properties for unknown compounds based on their molecular structure (Jurs, Hasan, Hansen, & Rohrbaugh, 1988).
Chemical Properties Analysis
The chemical properties of 13(S)-HpOTrE, including its reactivity with other molecules, stability under various conditions, and its role in chemical reactions, are pivotal for its biological functions and potential industrial applications. The development of new synthetic methods and the exploration of chemical space are essential for creating molecules with tailored chemical properties for specific applications (Reymond, Ruddigkeit, Blum, & Van Deursen, 2012).
Wissenschaftliche Forschungsanwendungen
Tumor Microenvironment and Drug Efficacy
A study by Wolff et al. (2019) highlighted the impact of 13(S)-HpOTrE on the tumor microenvironment. They discovered that while 13(S)-HpOTrE significantly reduced the viability of skin cancer cells in 2D cultures, its effects were different in 3D tumor constructs. In 3D cultures, 13(S)-HpOTrE did not induce cell death but modulated levels of the inflammatory cytokine interleukin-6. This research emphasizes the importance of considering the tumor microenvironment in drug screening and the distinctive effects of 13(S)-HpOTrE in different cell culture models (Wolff et al., 2019).
Metabolic Flux Analysis
In the field of metabolic flux analysis, Dalman et al. (2010) discussed the use of scientific workflow applications, including 13C isotope-based Metabolic Flux Analysis (13C-MFA). They presented a workflow for metabolic network modeling, which is central to 13C-MFA studies. This involves integrating various data sources and human intervention at every step, indicating the complex nature of such analyses. The study showcases the application of 13(S)-HpOTrE in a broader context of metabolic research and data integration (Dalman et al., 2010).
Hyperpolarized 13C MRI in Oncology
Hyperpolarized 13C MRI, which utilizes compounds like 13(S)-HpOTrE, has shown potential in oncology. Kurhanewicz et al. (2018) discussed the advancement of hyperpolarization technology in understanding cancer metabolism. They noted that hyperpolarized 13C MRI, involving 13(S)-HpOTrE, offers unique metabolic information, contributing significantly to the diagnosis and treatment assessment in various cancers. This underscores the role of 13(S)-HpOTrE in enhancing the capabilities of MRI for cancer research (Kurhanewicz et al., 2018).
Eigenschaften
IUPAC Name |
(6Z,9Z,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h4,6-7,9,12,15,17,21H,2-3,5,8,10-11,13-14,16H2,1H3,(H,19,20)/b6-4-,9-7-,15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFGXCQTRBQQMX-KYLWABQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346665 | |
| Record name | 13(S)-Hydroperoxy-6Z,9Z,11E-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13(S)-HpOTrE(gamma) | |
CAS RN |
121107-97-9 | |
| Record name | 13(S)-Hydroperoxy-6Z,9Z,11E-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



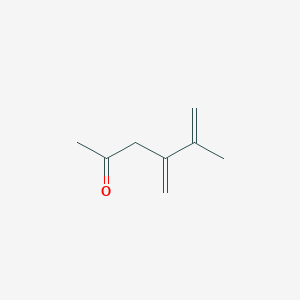
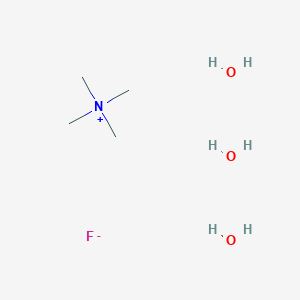
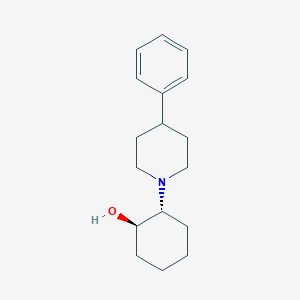

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
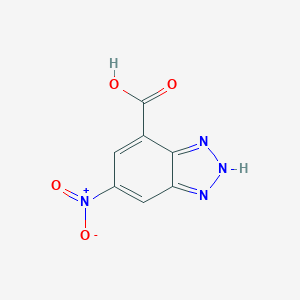
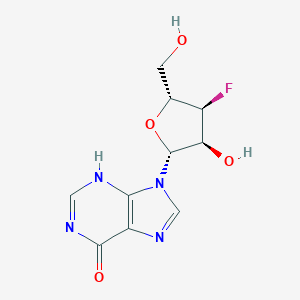

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
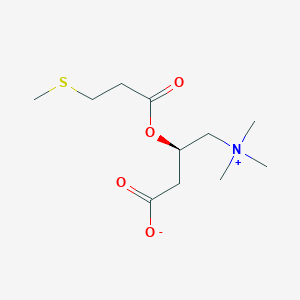
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)
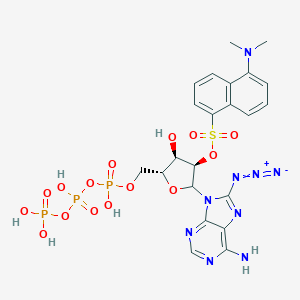
![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)
